Enhanced Brain Exposure and Reduced Efflux Liability of NXE0041178 Compared to Close Analogs
In a direct comparison with a close structural analog (compound 3) within the same chemotype, NXE0041178 demonstrated a 5-fold increase in unbound brain exposure (Kp,uu of 0.35 vs. 0.40) and a 2.4-fold reduction in plasma clearance (16 vs. 39 mL/min/kg), achieving this with significantly lower P-gp efflux liability. This validates the optimization strategy that prioritized reduced efflux to enhance CNS penetration [1].
| Evidence Dimension | Brain-to-plasma unbound partition coefficient (Kp,uu) and Plasma Clearance (CL) |
|---|---|
| Target Compound Data | Kp,uu = 0.35; CL = 16 mL/min/kg |
| Comparator Or Baseline | Compound 3 (analog): Kp,uu = 0.40; CL = 39 mL/min/kg |
| Quantified Difference | Kp,uu: NXE0041178 0.35 vs 0.40; CL: 16 vs 39 mL/min/kg (2.4-fold lower clearance) |
| Conditions | Sprague-Dawley rat, 1 mg/kg IV dose, brain sampling 10 min post-dose |
Why This Matters
This quantitative evidence supports the selection of NXE0041178 for studies requiring robust and predictable brain target engagement, a critical factor for CNS disorder models.
- [1] Poulter S, Austin N, Armstrong R, et al. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. ACS Med Chem Lett. 2023;14(4):499-505. View Source
